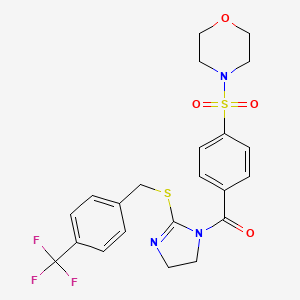
(4-(morpholinosulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(morpholinosulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic organic molecule. It is known for its complex structure, involving a combination of morpholine, sulfonyl, phenyl, trifluoromethyl, benzyl, thio, and dihydroimidazol groups. This compound has a variety of applications in different fields due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize (4-(morpholinosulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, a multi-step process is often required. One common approach includes the initial reaction of 4-(morpholinosulfonyl)phenyl chloride with 2-((4-(trifluoromethyl)benzyl)thio)imidazole under basic conditions. This method typically involves a temperature-controlled environment and the use of catalysts to ensure a high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves scaling up the synthetic routes while maintaining stringent reaction conditions. Continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility. Solvent purification, intermediate isolation, and crystallization are crucial steps to obtain a high-purity product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation reactions, particularly at the thio and imidazole groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions often involve the use of agents like lithium aluminum hydride or sodium borohydride, targeting the phenyl and imidazole groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, facilitated by the presence of the morpholinosulfonyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, sulfonyl chlorides, amines under mild to moderate conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Substituted phenyl and imidazole derivatives
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules
Biology
Biologically, (4-(morpholinosulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is studied for its potential as a biochemical probe. It interacts with specific proteins and enzymes, aiding in the elucidation of biological pathways and mechanisms.
Medicine
In the medical field, the compound is investigated for its therapeutic potential. It shows promise as a lead compound in the development of new drugs, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
Industrially, this compound finds applications in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The sulfonyl and trifluoromethyl groups play a crucial role in binding to active sites, while the imidazole and morpholine moieties influence the compound's pharmacokinetics and bioavailability. The exact pathways involved vary depending on the specific application, but typically involve modulation of enzymatic activity and alteration of cellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
(4-(methylsulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
(4-(ethylsulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
(4-(butylsulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Highlighting Its Uniqueness
Compared to these similar compounds, (4-(morpholinosulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone stands out due to the presence of the morpholinosulfonyl group. This group enhances its solubility and stability, making it more suitable for certain applications, particularly in biological and medical research. The trifluoromethyl group further increases its metabolic stability and enhances its interactions with hydrophobic regions of target proteins.
There you have it—a comprehensive dive into this compound. Intriguing stuff, right?
Properties
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O4S2/c23-22(24,25)18-5-1-16(2-6-18)15-33-21-26-9-10-28(21)20(29)17-3-7-19(8-4-17)34(30,31)27-11-13-32-14-12-27/h1-8H,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHKSSCAENCHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














